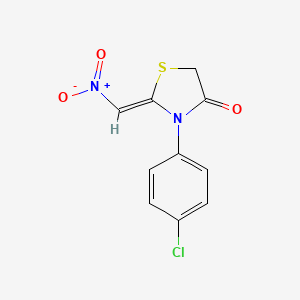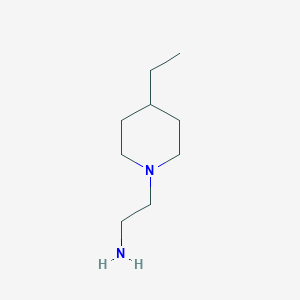![molecular formula C21H21NO3S B2484564 N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenoxypropanamide CAS No. 2380193-65-5](/img/structure/B2484564.png)
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenoxypropanamide is a complex organic compound that features a thiophene ring, a phenyl group, and a phenoxypropanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenoxypropanamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and perform a series of functional group transformations to introduce the phenyl and phenoxypropanamide groups. Key steps may include:
Thiophene Functionalization: Introduction of substituents on the thiophene ring through reactions such as halogenation or metal-catalyzed cross-coupling.
Phenyl Group Introduction: Coupling reactions like Suzuki-Miyaura coupling to attach the phenyl group to the thiophene ring.
Formation of Phenoxypropanamide: This step involves the reaction of a phenol derivative with a suitable amide precursor under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxyl group.
Reduction: Formation of primary or secondary amines from the amide group.
Substitution: Introduction of various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenoxypropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiophene and phenyl groups can enhance binding affinity and specificity, while the phenoxypropanamide moiety may contribute to the compound’s overall pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit various pharmacological activities.
Phenoxypropanamide Derivatives: Compounds with similar amide linkages and phenoxy groups, used in different therapeutic areas.
Uniqueness
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenoxypropanamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both thiophene and phenyl groups, along with the phenoxypropanamide moiety, allows for diverse functionalization and application in various fields.
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-15(25-18-6-3-2-4-7-18)21(24)22-14-19(23)16-9-11-17(12-10-16)20-8-5-13-26-20/h2-13,15,19,23H,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOQMAYWYTWBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=C(C=C1)C2=CC=CS2)O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
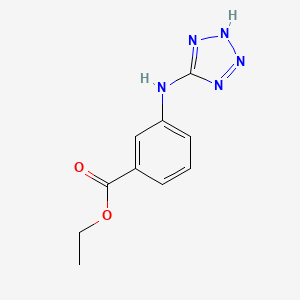

![7-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2484484.png)

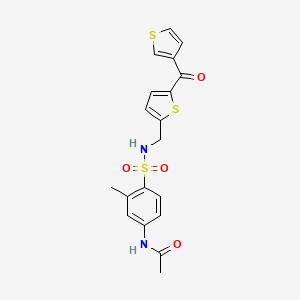

![4-(6-(piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B2484490.png)
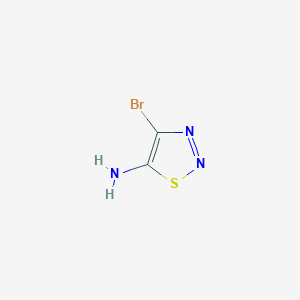
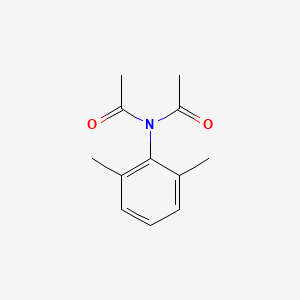
![6-[(4-chlorophenyl)methyl]-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-ethyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2484495.png)
![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2484496.png)
